4-Benzylamino-benzaldehyde
Description
4-Benzylamino-benzaldehyde is an aromatic aldehyde derivative featuring a benzylamino (-NH-CH₂-C₆H₅) substituent at the para position of the benzaldehyde ring. For instance, describes the synthesis of 4-(4-bromobenzyloxy)-benzaldehyde using 4-hydroxybenzaldehyde and 4-bromobenzylbromide in acetone with K₂CO₃ as a base . Adapting this method, this compound could be synthesized via substitution of the hydroxyl group with a benzylamino moiety.
This compound’s structure combines the reactivity of an aldehyde group with the electron-donating and steric effects of the benzylamino substituent, making it a versatile intermediate in organic synthesis, particularly in Schiff base formation or pharmaceutical precursor chemistry.
Properties
CAS No. |
518071-13-1 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(benzylamino)benzaldehyde |
InChI |
InChI=1S/C14H13NO/c16-11-13-6-8-14(9-7-13)15-10-12-4-2-1-3-5-12/h1-9,11,15H,10H2 |
InChI Key |
ZXNGWGZCPWDZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde
- Molecular Formula: C₉H₁₁NO
- Molecular Weight : 149.19 g/mol
- CAS No.: 100-10-7
- Key Features: The dimethylamino (-N(CH₃)₂) group is strongly electron-donating, enhancing the aldehyde’s electrophilicity. Known as Ehrlich’s reagent, it is widely used in biochemical assays (e.g., indole detection in microbiology) . Physical Properties: Melting point (Tfus) of a related compound (4-(diethylamino)benzaldehyde) is reported as 314 K (40.85°C) .
- Solubility: Dimethylamino derivatives are more polar and water-soluble than benzylamino analogues, which have bulkier hydrophobic benzyl groups.
4-(Diphenylamino)benzaldehyde
- Molecular Formula: C₁₉H₁₅NO
- Molecular Weight : 273.33 g/mol
- Structural Insights: The diphenylamino group introduces significant steric hindrance and extended π-conjugation, as shown in its trigonal planar geometry around the N atom . Dihedral angles between the phenyl rings and benzaldehyde moiety range from 29.0° to 53.0°, influencing molecular packing in crystals.
- Comparison: Applications: Used in materials science (e.g., organic semiconductors) due to its conjugated system, contrasting with 4-Benzylamino-benzaldehyde’s likely role in small-molecule synthesis.
4-(N-Methylanilino)benzaldehyde
- Molecular Formula: C₁₄H₁₃NO
- CAS No.: 55489-38-8
- Safety Data : Requires precautions for eye and skin exposure, similar to halogenated derivatives like 4-(Bromomethyl)benzaldehyde .
- Comparison: Substituent Flexibility: The N-methylanilino group (-NH-C₆H₄-CH₃) combines aromatic and alkyl components, offering intermediate polarity between dimethylamino and benzylamino groups.
4-[(4-Methoxyphenyl)(Methyl)Amino]Benzaldehyde
- Molecular Formula: C₁₅H₁₅NO₂
- CAS No.: 54849-47-7
- Key Features :
- Comparison: Electronic Tuning: Methoxy substitution can shift absorption/emission wavelengths in UV/Vis spectra compared to non-methoxy analogues.
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Electronic Effects: Amino substituents (-NH₂, -NHR, -NR₂) significantly alter benzaldehyde reactivity. Dimethylamino derivatives exhibit faster aldehyde participation in condensation reactions than benzylamino analogues due to reduced steric bulk and enhanced electron donation .
- Safety Considerations: Halogenated derivatives (e.g., 4-(Bromomethyl)benzaldehyde) require stringent safety protocols, while benzylamino analogues may pose milder risks but still necessitate standard protective measures .
- Material Science Applications: Diphenylamino and methoxy-substituted derivatives are prioritized in optoelectronics, whereas benzylamino variants are less explored in this domain .
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